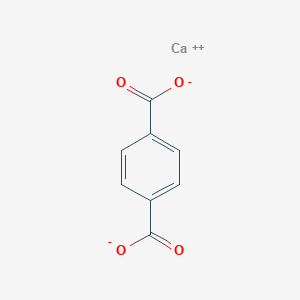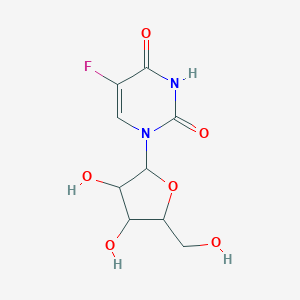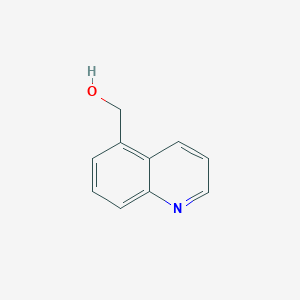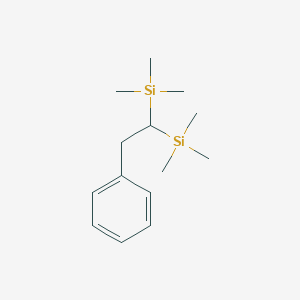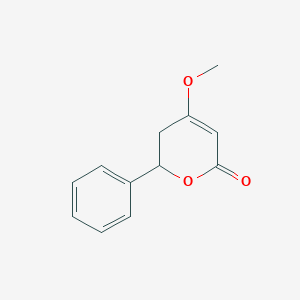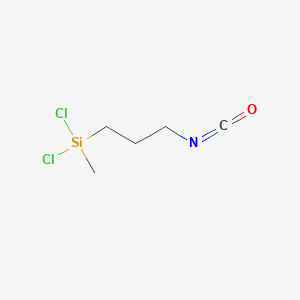
3-Isocyanatopropylmethyldichlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isocyanatopropylmethyldichlorosilane is an organosilicon compound with the chemical formula C5H9Cl2NOSi. It is known for its reactivity and versatility in various chemical processes. This compound is used in a range of applications, including the synthesis of other chemicals and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isocyanatopropylmethyldichlorosilane can be synthesized through the reaction of 3-aminopropylmethyldichlorosilane with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
3-aminopropylmethyldichlorosilane+phosgene→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and stringent safety protocols due to the hazardous nature of phosgene. The process is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Isocyanatopropylmethyldichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atoms.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.
Reaction Conditions: These reactions typically occur under mild to moderate temperatures and may require catalysts to enhance the reaction rate.
Major Products:
Scientific Research Applications
3-Isocyanatopropylmethyldichlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organosilicon compounds.
Biology: It can be used to modify surfaces for biological assays and experiments.
Medicine: Research is ongoing to explore its potential in drug delivery systems and biomedical devices.
Mechanism of Action
The mechanism of action of 3-Isocyanatopropylmethyldichlorosilane involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify surfaces and create new compounds. The molecular targets include hydroxyl and amino groups on various substrates, leading to the formation of urethane and urea linkages .
Comparison with Similar Compounds
- 3-Isocyanatopropyltrimethoxysilane
- 3-Isocyanatopropyltriethoxysilane
- 3-Isocyanatopropylmethyldimethoxysilane
Comparison: 3-Isocyanatopropylmethyldichlorosilane is unique due to its dichlorosilane moiety, which provides distinct reactivity compared to its trimethoxy and triethoxy counterparts. This difference in reactivity makes it suitable for specific applications where stronger bonds and higher reactivity are required .
Properties
IUPAC Name |
dichloro-(3-isocyanatopropyl)-methylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl2NOSi/c1-10(6,7)4-2-3-8-5-9/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMXNGQIMBZZOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCN=C=O)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30937815 |
Source


|
| Record name | Dichloro(3-isocyanatopropyl)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17070-69-8 |
Source


|
| Record name | Dichloro(3-isocyanatopropyl)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
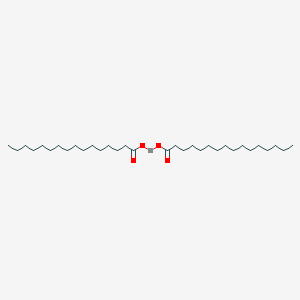
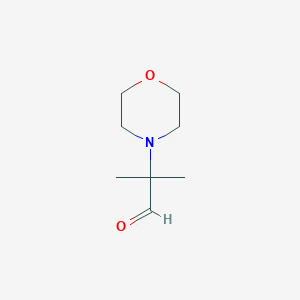
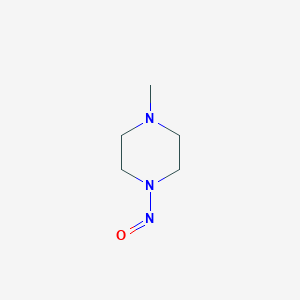
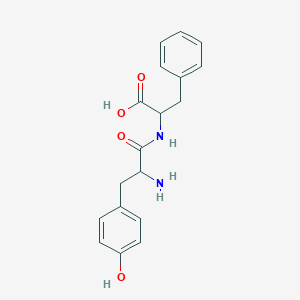
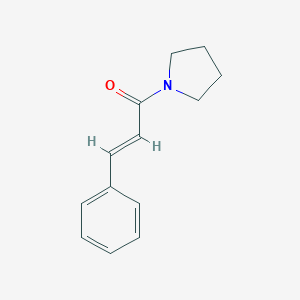
![[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3,10-triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate](/img/structure/B99973.png)
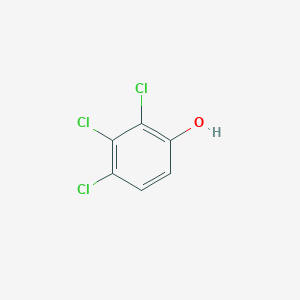
![Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-](/img/structure/B99976.png)
![benzyl (NE)-N-[amino(methoxy)methylidene]carbamate](/img/structure/B99977.png)
